N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
説明
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a benzothiazole ring linked to a phenyl group and a piperidinylsulfonyl substituent. The benzothiazole moiety may enhance binding affinity to kinase domains, while the piperidinylsulfonyl group could influence pharmacokinetic properties such as solubility and metabolic stability. This compound is part of broader efforts to develop selective kinase inhibitors with improved target specificity .
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-9-10-20(17-24(18)34(31,32)29-15-5-2-6-16-29)25(30)27-21-13-11-19(12-14-21)26-28-22-7-3-4-8-23(22)33-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIFNELJPGIKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacologically relevant moieties:
- Benzothiazole : Known for its anticancer properties.
- Piperidine : Associated with various therapeutic effects.
- Sulfonamide group : Often linked to antibacterial activity.
The IUPAC name for this compound is N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide , and it has the molecular formula .
The biological activity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to:
- Inhibition of cancer cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by affecting cell cycle regulation and apoptosis.
- Antimicrobial activity : Preliminary studies suggest that it may possess antibacterial properties through enzyme inhibition mechanisms.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the efficacy of various benzothiazole derivatives, including compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. These derivatives exhibited significant cytotoxicity against human breast cancer cells with IC50 values ranging from 7.9 to 92 µM .
-
Antitubercular Activity :
- Research into structurally similar compounds has revealed promising antitubercular activity. Compounds with related structures demonstrated IC50 values between 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests a potential avenue for further exploration regarding the compound's efficacy against tuberculosis.
- Enzyme Inhibition :
科学的研究の応用
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Contributes to biological activity |
| Piperidine Ring | Enhances interaction with biological targets |
| Sulfonamide Group | Increases solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of human breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that it could significantly reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process . The effectiveness of this compound in reducing paw edema in rat models indicates its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown notable antimicrobial activity against various bacterial strains. The presence of the benzothiazole moiety enhances its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, including the formation of the benzothiazole ring and subsequent modifications to enhance biological activity. Structure-activity relationship studies have identified key modifications that improve potency and selectivity against target enzymes .
Synthetic Pathway Overview
- Formation of Benzothiazole Core : The initial step involves the synthesis of the benzothiazole ring through condensation reactions.
- Piperidine Attachment : A piperidine ring is introduced via nucleophilic substitution.
- Sulfonamide Formation : The sulfonamide group is added to increase solubility and enhance biological activity.
Case Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer properties of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, researchers tested its effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound effectively inhibits COX-II activity in vitro, leading to reduced prostaglandin synthesis. This finding supports its potential use in treating inflammatory conditions such as arthritis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Modifications
Several compounds share the benzamide scaffold but differ in substituents, particularly in the heterocyclic systems attached to the phenyl ring. For example:
*Calculated based on molecular formula (C26H24N4O3S2).
Key Insights :
- Sulfonyl/sulfamoyl groups (e.g., piperidinylsulfonyl vs. methyl(phenyl)sulfamoyl) influence solubility and metabolic stability, critical for drug development .
Kinase Inhibitors with Benzamide Scaffolds
Imatinib, nilotinib, and dasatinib are well-known kinase inhibitors sharing the benzamide core but differing in substituents and selectivity profiles:
Key Insights :
Benzothiazole-Containing Analogs
Benzothiazole derivatives are explored for diverse therapeutic applications. A close analog from the evidence includes:
Key Insights :
- Replacing methyl(phenyl)sulfamoyl with piperidinylsulfonyl may enhance solubility due to the piperidine ring’s basic nitrogen, improving bioavailability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
